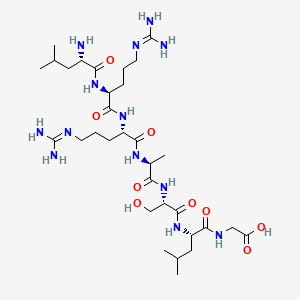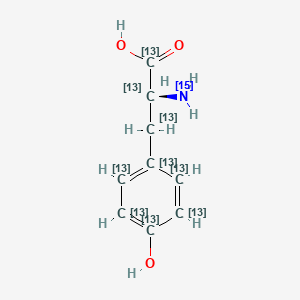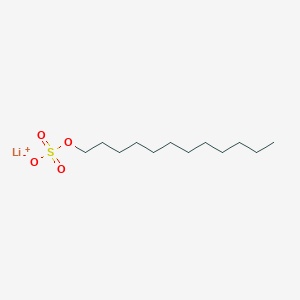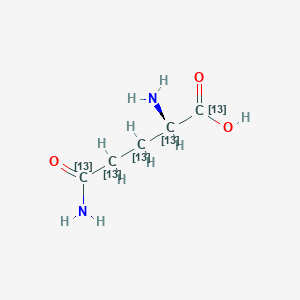
L-Glutamine-13C5
Descripción general
Descripción
L-Glutamine-13C5 is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 151.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Glutamine-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamine-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies in Astrocytes
L-Glutamine-13C5 has been instrumental in studying the metabolism of astrocytes. It was used to demonstrate that some glutamine is metabolized through the tricarboxylic acid cycle, with its conversion to acetyl-CoA and subsequent reentry into the cycle. This is significant as it provides insights into astrocytic pyruvate recycling, a critical aspect of brain metabolism (Sonnewald et al., 1996).
Industrial Production of Amino Acids
Research using L-Glutamine-13C5 has contributed to understanding the large-scale production of amino acids like glutamate and lysine. It played a role in the development of a novel Sensor Reactor approach, which allows for detailed metabolic flux analysis during industrial fermentation processes (Drysch et al., 2003).
Placental Glutamine Synthesis
Studies involving L-Glutamine-13C5 have shown its importance in placental glutamine synthesis, which is crucial for fetal growth and development. This research sheds light on the placenta's role in ensuring adequate nutrition for the fetus (Day et al., 2013).
Brain Metabolism Research
L-Glutamine-13C5 has been used to characterize cerebral glutamine uptake from blood in mouse brains. This research is vital for understanding metabolic modeling in the brain, especially in the context of neurological disorders (Bagga et al., 2014).
Cancer Research
L-Glutamine-13C5 has been pivotal in cancer research, especially in studying metabolic reprogramming in cancer cells. It helps in understanding how cancer cells utilize glutamine for energy production, thus offering potential therapeutic targets (Tardito et al., 2015).
Imaging and Diagnostic Applications
The use of L-Glutamine-13C5 in the synthesis of PET radiotracers, such as [11C]L-glutamine, is revolutionizing the imaging of metabolic pathways in cancers. This research is crucial in developing new diagnostic tools for aggressive cancers (Padakanti et al., 2019).
Nutritional and Physiological Studies
Research with L-Glutamine-13C5 has provided insights into the amino acid's role in nutrition and physiology. It's crucial in studying the amino acid's importance in cell replication and in regulating acid-base balance (Wong et al., 2011).
Metabolic Pathway Analysis in Beta-Cells
The use of L-Glutamine-13C5 has enabled a detailed analysis of glutamine metabolism pathways in pancreatic beta-cell lines, providing insights into the role of L-glutamine in insulin secretion and beta-cell function (Brennan et al., 2003).
Propiedades
IUPAC Name |
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-WIAREEORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-13C5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





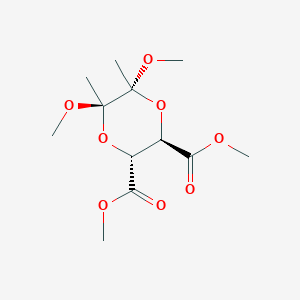
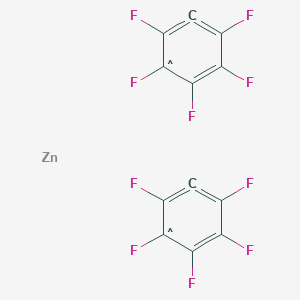


![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)



